molecular formula C13H7BrF3NO3 B8044911 8-bromo-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid

8-bromo-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid

Cat. No.: B8044911
M. Wt: 362.10 g/mol
InChI Key: COYAYDQYXRRAPK-XPJFZRNWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxy-1,3-dihydroisobenzofuran-1-yl)acetic acid typically involves the reaction of 5-hydroxyisobenzofuran with acetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(5-Hydroxy-1,3-dihydroisobenzofuran-1-yl)acetic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxy-1,3-dihydroisobenzofuran-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(5-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid.

    Reduction: Formation of 2-(5-hydroxy-1,3-dihydroisobenzofuran-1-yl)ethanol.

    Substitution: Formation of 2-(5-chloro-1,3-dihydroisobenzofuran-1-yl)acetic acid.

Scientific Research Applications

2-(5-Hydroxy-1,3-dihydroisobenzofuran-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Hydroxy-1,3-dihydroisobenzofuran-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group allows the compound to form hydrogen bonds with target proteins, influencing their activity. Additionally, the isobenzofuran moiety can interact with hydrophobic regions of proteins, further modulating their function. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

2-(5-Hydroxy-1,3-dihydroisobenzofuran-1-yl)acetic acid can be compared with other similar compounds, such as:

    2-(5-Methoxy-1,3-dihydroisobenzofuran-1-yl)acetic acid: Differing by the presence of a methoxy group instead of a hydroxy group.

    2-(5-Amino-1,3-dihydroisobenzofuran-1-yl)acetic acid: Differing by the presence of an amino group instead of a hydroxy group.

The uniqueness of 2-(5-Hydroxy-1,3-dihydroisobenzofuran-1-yl)acetic acid lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-bromo-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYAYDQYXRRAPK-XPJFZRNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Br)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C1N2C=C(C(=O)C3=CC(=C(C(=C32)Br)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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